Methylidenecyclododecane

Description

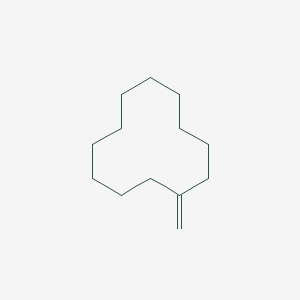

Structure

3D Structure

Properties

IUPAC Name |

methylidenecyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24/c1-13-11-9-7-5-3-2-4-6-8-10-12-13/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUMNEBCUZTVQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCCCCCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379484 | |

| Record name | Methylidenecyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32400-07-0 | |

| Record name | Methylidenecyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methylidenecyclododecane and Its Derivatives

Established Synthetic Pathways to Methylidenecyclododecane

The construction of the exocyclic methylene (B1212753) group on the twelve-membered carbocyclic ring of cyclododecane (B45066) is a key synthetic challenge. Traditional methods have provided reliable routes to this valuable compound.

One of the most prominent and widely employed methods for the synthesis of this compound is the Wittig reaction. dalalinstitute.comwikipedia.orgmasterorganicchemistry.com This reaction involves the treatment of cyclododecanone (B146445) with a phosphorus ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The ylide, a nucleophilic species, attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a four-membered oxaphosphetane intermediate. masterorganicchemistry.comualberta.ca This intermediate then collapses to yield the desired alkene, this compound, and triphenylphosphine (B44618) oxide as a byproduct. dalalinstitute.comualberta.ca The Wittig reaction is particularly advantageous as it ensures the unambiguous placement of the double bond. dalalinstitute.com

An alternative established pathway involves the oxidation of a primary alcohol followed by olefination. For instance, cyclododecanemethanol can be oxidized to cyclododecanecarbaldehyde. A common and effective oxidizing agent for this transformation is Pyridinium Chlorochromate (PCC). wikipedia.orglibretexts.orgslideshare.net PCC is known for its selectivity in oxidizing primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids, especially when anhydrous conditions are maintained. libretexts.orgmdma.chorganic-chemistry.org The resulting aldehyde can then be subjected to a Wittig reaction to install the methylene group.

| Reaction | Starting Material | Reagent(s) | Product |

| Wittig Olefination | Cyclododecanone | Methylenetriphenylphosphorane (Ph₃P=CH₂) | This compound |

| Oxidation | Cyclododecanemethanol | Pyridinium Chlorochromate (PCC) | Cyclododecanecarbaldehyde |

| Wittig Olefination | Cyclododecanecarbaldehyde | Methylenetriphenylphosphorane (Ph₃P=CH₂) | This compound |

Precursor Role in Complex Organic Compound Synthesis

The synthesis of organic compounds is a fundamental aspect of chemistry, enabling the creation of complex molecules from simpler starting materials. solubilityofthings.comnih.govlkouniv.ac.inmdpi.comlibretexts.org this compound, with its reactive exocyclic double bond, serves as a valuable precursor for the synthesis of more intricate molecular structures. This reactivity allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.

The double bond can undergo a range of addition reactions. For example, epoxidation of the double bond would yield a spirocyclic epoxide, a motif present in some natural products and a useful intermediate for further functionalization. Hydrogenation of the double bond would produce methylcyclododecane. Hydroboration-oxidation would lead to the formation of cyclododecylmethanol, introducing a primary alcohol group that can be further modified. While specific examples of its use in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motif is analogous to other exo-methylene cycloalkanes that are key intermediates in synthetic campaigns.

Custom Synthesis and Contract Research Approaches

For researchers and industries requiring this compound, custom synthesis and contract research organizations (CROs) offer specialized services. leonresearch.comgreatercphregion.comworldwide.compharpoint.comsofpromed.com Several chemical suppliers, such as J&H Chemical and Dayang Chem, provide custom synthesis of fine chemicals, including this compound, on a contract research basis. lookchem.com These organizations offer expertise in developing and scaling up synthetic routes for compounds that are not commercially available in large quantities. lookchem.comsymeres.comx-chemrx.comenamine.net

CROs can provide a range of services from initial route scouting and process development to the production of multi-kilogram quantities of a target molecule. enamine.net They operate under strict confidentiality agreements to protect the intellectual property of their clients. enamine.net This approach allows companies to access specialized synthetic chemistry skills and infrastructure without the need for in-house investment. greatercphregion.com

Contemporary Synthetic Strategies for this compound Derivatization

Modern synthetic chemistry continuously seeks more efficient, selective, and sustainable methods. The derivatization of this compound is an active area of research, with several contemporary strategies emerging.

Methylene- and Alkylidenecycloalkane Synthesis Methodologies

Beyond the classic Wittig reaction, other methodologies for the synthesis of methylene and alkylidenecycloalkanes have been developed. unifi.itresearchgate.netorganic-chemistry.orgorganic-chemistry.org These methods often aim to overcome some of the limitations of the Wittig reaction, such as the generation of stoichiometric amounts of triphenylphosphine oxide, which can complicate purification.

For instance, transition metal-catalyzed reactions have gained prominence. The Conia-ene reaction, catalyzed by nickel(II) or a dual palladium(II)/ytterbium(III) system, can be used to synthesize methylene-substituted cyclopentanes from acetylenic β-dicarbonyl compounds. organic-chemistry.org While this is demonstrated on a five-membered ring, the principles could potentially be adapted for larger ring systems. These methods offer alternative pathways to access alkylidenecycloalkanes with high efficiency and stereoselectivity. researchgate.net

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to achieve transformations that are often difficult to accomplish by purely chemical means. nih.govnih.govrsc.orgworktribe.comdtu.dk A key application for this compound is the chemoenzymatic epoxidation of its double bond. nih.govscispace.comdoria.firesearchgate.netwur.nl

This process typically involves the use of a lipase (B570770), such as the immobilized Candida antarctica lipase B (Novozym 435), to catalyze the in-situ formation of a peracid from a carboxylic acid (like phenylacetic acid) and hydrogen peroxide. nih.govresearchgate.net The peracid then acts as the oxidizing agent to epoxidize the alkene double bond. doria.firesearchgate.net This method is considered a green and environmentally friendly alternative to traditional epoxidation methods that use pre-formed, often unstable, peracids. researchgate.net The enzymatic approach offers high yields and can be performed under mild conditions. nih.gov

| Enzyme | Reactants | Product | Key Advantage |

| Candida antarctica lipase B (Novozym 435) | This compound, Carboxylic Acid, Hydrogen Peroxide | This compound oxide | In-situ generation of peracid, mild conditions, high yield nih.govresearchgate.net |

Transition Metal-Catalyzed Synthetic Routes to this compound Analogues

Transition metal catalysis has revolutionized organic synthesis, providing powerful tools for the construction of complex molecules. mdpi.comresearchgate.netrsc.orgbeilstein-journals.orgdiva-portal.org For the synthesis of this compound analogues, olefin metathesis, particularly ring-closing metathesis (RCM), stands out as a highly effective strategy. wikipedia.orguchicago.eduresearchgate.netlibretexts.orgtamu.edu

RCM utilizes catalysts, such as those developed by Grubbs and Schrock, to form cyclic alkenes from acyclic diene precursors with the concomitant release of a small volatile alkene like ethylene (B1197577). wikipedia.orglibretexts.org To synthesize a this compound analogue, a diene with terminal double bonds appropriately positioned on a carbon chain could be subjected to RCM. This would result in the formation of the twelve-membered ring containing an endocyclic double bond. Subsequent functional group manipulations could then be employed to generate the exocyclic methylene group. The power of RCM lies in its functional group tolerance and its ability to efficiently form large rings, which are often challenging to synthesize via other methods. wikipedia.orglibretexts.org

| Catalyst Type | Reaction Type | Precursor | Potential Product |

| Grubbs Catalyst (Ruthenium-based) | Ring-Closing Metathesis (RCM) | Acyclic diene | Cyclododecene derivative |

| Schrock Catalyst (Molybdenum-based) | Ring-Closing Metathesis (RCM) | Acyclic diene | Cyclododecene derivative |

Photocatalytic Strategies in Sila-Analogue Synthesis (Conceptual Extension)

The synthesis of sila-analogues, where a carbon atom in the carbocyclic ring of this compound is replaced by a silicon atom, presents novel opportunities for molecular design. A conceptual extension of modern synthetic methods suggests that photocatalysis could offer an efficient and mild route for constructing such structures. Photocatalytic synthesis, which uses light energy to drive chemical reactions, has emerged as a powerful tool for generating reactive radical species under gentle conditions. uni-regensburg.de

Visible-light-mediated photocatalysis, often employing iridium or ruthenium-based catalysts, can facilitate a range of transformations, including C-H functionalization and cross-coupling reactions. uni-regensburg.dersc.org For a sila-analogue of this compound, a hypothetical photocatalytic approach could involve an intramolecular cyclization. This strategy would depend on generating a radical on the side chain of a linear silane (B1218182) precursor, which would then attack an internal double or triple bond to form the macrocyclic ring. The focus of such research is often on converting solar or electrical energy into chemical energy to drive thermodynamically challenging reactions. utwente.nl This method provides a pathway to activate otherwise inert bonds, such as the C-N bond in tertiary amines, under environmentally benign conditions. rsc.org

The development of such photocatalytic systems would align with green chemistry principles by potentially reducing the need for harsh reagents and high temperatures, thereby minimizing energy consumption and waste generation. rsc.orgrsc.org

Chiral Center Control in Complex Molecule Synthesis

Controlling the stereochemistry of chiral centers is a critical aspect of synthesizing complex molecules, as different enantiomers or diastereomers of a compound can exhibit distinct biological activities. wikipedia.orgnih.gov In the context of this compound derivatives, which may possess multiple chiral centers, achieving high levels of stereoselectivity is paramount for producing enantiopure compounds. ethz.ch

Asymmetric synthesis, the preparation of a single enantiomer, can be achieved through several primary approaches: wikipedia.orgethz.ch

Chiral Pool Synthesis : This method utilizes readily available chiral starting materials, such as amino acids or sugars, and manipulates them through a series of reactions to form the target molecule. wikipedia.org

Chiral Auxiliaries : An enantiopure organic compound is attached to the starting material to direct the stereochemical outcome of subsequent reactions. The auxiliary is removed at a later stage and can often be recycled. wikipedia.orgethz.ch

Enantioselective Catalysis : This highly efficient approach uses a chiral catalyst to favor the formation of one enantiomer over the other. wikipedia.org These catalysts, often chiral coordination complexes, can be effective in very small (substoichiometric) quantities. ethz.ch

A key strategy in modern synthesis is the concept of central-to-folding chirality control, where a single, well-defined stereocenter is used to induce the formation of subsequent chiral elements within the molecule's three-dimensional structure. tdl.orgnih.gov For a complex macrocycle, this could involve a strategically placed chiral center in the linear precursor that guides the cyclization to yield a specific diastereomer. nih.gov The unambiguous confirmation of the absolute configuration of the synthesized products is often achieved through techniques like X-ray crystallography. tdl.org

Integration of Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry are increasingly integral to the design of synthetic routes for molecules like this compound. primescholars.com This philosophy encourages the development of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.comnih.gov The goal is to make chemical synthesis more sustainable by minimizing environmental impact, reducing waste, and improving efficiency. primescholars.comwikipedia.org

Atom Economy Maximization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.orgwordpress.com The objective is to design syntheses where the maximum number of atoms from the starting materials are present in the product, thereby minimizing the generation of byproducts and waste. jocpr.comacs.org

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org

Reactions with high atom economy are inherently more efficient and sustainable. For the synthesis of this compound, this would involve prioritizing reaction types that maximize the incorporation of starting materials.

Table 1: Comparison of Reaction Types by Atom Economy

| Reaction Type | General Description | Atom Economy | Relevance to Synthesis |

| Addition | A + B → C | 100% | Ideal for incorporating functionality without generating byproducts. |

| Rearrangement | A → B | 100% | Efficient for structural modifications, but limited by precursor structure. |

| Substitution | A + B → C + D | < 100% | Common but generates stoichiometric byproducts (D) that constitute waste. wikipedia.org |

| Elimination | A → B + C | < 100% | Generates byproducts and is inherently less atom-economical. |

For example, a Diels-Alder reaction, which is a type of cycloaddition, is an example of a potentially very atom-efficient reaction. primescholars.com In contrast, reactions like the Wittig reaction, while effective for creating the exocyclic methylene group of this compound, are known for their poor atom economy due to the generation of triphenylphosphine oxide as a high-molecular-weight byproduct. primescholars.com Modern synthetic strategies aim to replace such methods with more atom-economical catalytic alternatives.

Implementation of Safer Solvents and Auxiliaries

Solvents account for a significant portion of the mass used in fine chemical and pharmaceutical production, making their selection a critical aspect of green chemistry. nih.govacs.org The goal is to reduce or replace traditional volatile organic compounds (VOCs), which are often flammable, toxic, or environmentally harmful, with safer alternatives. acs.orgresearchgate.net

Table 2: Green Solvent Alternatives

| Solvent Class | Examples | Properties and Applications |

| Water | H₂O | Non-toxic, non-flammable, and inexpensive. Often used in biocatalysis and for certain coupling reactions like the Suzuki-Miyaura reaction. nih.govresearchgate.net |

| Supercritical Fluids | Supercritical CO₂ | A non-toxic and non-flammable solvent that can be easily removed and recycled. Its properties can be tuned by changing pressure and temperature. nih.govmdpi.com |

| Ionic Liquids (ILs) | 1,3-dialkylimidazolium salts | Characterized by low vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. mdpi.com |

| Biomass-Derived Solvents | Cyrene, 2-Methyl-THF | Derived from renewable feedstocks, offering a more sustainable alternative to petrochemical-based solvents. |

| Deep Eutectic Solvents (DESs) | Choline chloride/urea mixtures | Similar to ionic liquids but are often cheaper, less toxic, and biodegradable. mdpi.com |

The ideal "green" reaction would occur without any solvent. nih.gov However, when a solvent is necessary, the choice should be guided by safety, environmental impact, and recyclability. For the synthesis of a large, nonpolar molecule like this compound, a key challenge is finding a green solvent with appropriate solubility characteristics. Research into biphasic systems, where the catalyst is in one phase (e.g., aqueous) and the product in another (organic), allows for easy separation and recycling of the catalyst, further enhancing the sustainability of the process. rsc.org

Waste Prevention and Minimization in Reaction Design

A fundamental principle of green chemistry is that it is better to prevent waste than to treat or clean it up after it has been created. nih.gov This principle goes beyond atom economy to consider all materials used in a process, including solvents, reagents, and materials used for purification. primescholars.com Effective waste management strategies begin at the design stage of a synthesis. ecoinvent.org

Key strategies for waste prevention include:

Catalysis: Using catalytic reagents in place of stoichiometric ones minimizes waste, as the catalyst can be used in small amounts and recycled. jocpr.com

One-Pot or Cascade Reactions: Designing a synthesis where multiple transformations occur in a single reaction vessel without isolating intermediates reduces the use of solvents for workup and purification, and minimizes material losses. rsc.orgekb.eg

Use of Renewable Feedstocks: Sourcing starting materials from renewable biomass rather than depletable fossil fuels contributes to a more sustainable chemical industry. ekb.eg

Biodegradable Materials: Where applicable, designing products and auxiliaries that biodegrade after use can reduce their long-term environmental impact. nih.gov

For a multi-step synthesis of a this compound derivative, each step represents an opportunity to generate waste. By applying these principles, chemists can significantly reduce the "E-factor" (mass of waste per mass of product), a common metric for assessing the environmental impact of a chemical process. acs.org

Design for Energy Efficiency in Synthetic Protocols

Energy requirements are a significant consideration for the environmental and economic cost of chemical processes. energycharter.org Synthetic protocols should be designed to minimize energy consumption by conducting reactions at ambient temperature and pressure whenever possible. imo.org

Approaches to improve energy efficiency include:

Advanced Catalysis: Developing highly active catalysts that can operate under milder conditions (lower temperature and pressure) directly reduces the energy input required for a reaction. rsc.org

Process Optimization: Careful planning of a synthetic route to minimize the number of heating, cooling, and purification steps can lead to substantial energy savings. nrel.gov

Energy Audits: Formulating strategies and policies for improving energy efficiency and reducing the environmental impacts of the entire energy cycle is crucial for large-scale production. energycharter.orgeuropa.eu

By monitoring the energy efficiency of a process, for instance, through established indicators, continuous improvements can be made. imo.org This not only reduces the carbon footprint associated with the synthesis but also lowers operational costs, making the process more economically viable. dnv.com

Reduction of Derivatives and Protecting Group Chemistry

The strategic manipulation of functional groups through reduction and protection is a cornerstone of advanced organic synthesis, enabling the construction of complex molecular architectures. In the context of this compound and its derivatives, these methodologies are critical for achieving desired chemical transformations with high selectivity and yield. This section details the reduction of various derivatives and the application of protecting group chemistry pertinent to the synthesis of functionalized this compound analogs.

The reduction of functional groups on the this compound scaffold allows for the introduction of new stereocenters and the modification of reactivity. Key transformations include the reduction of the exocyclic double bond and the reduction of carbonyl groups that may be present in synthetic intermediates.

The selective reduction of the exocyclic double bond of a this compound derivative can lead to the formation of a methyl-substituted cyclododecane. The stereochemical outcome of this reduction is of significant interest. While specific studies on this compound are not prevalent, related studies on α-methylene-γ-butyrolactones have demonstrated face-selective reductions of the exocyclic double bond, suggesting that the steric environment around the double bond can direct the approach of the reducing agent. nih.gov Common reagents for the reduction of isolated double bonds include catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere.

Carbonyl groups, often present in precursors to this compound, are frequently targeted for reduction. For instance, the synthesis of this compound itself can proceed from cyclododecanone. The reduction of a ketone to a secondary alcohol can be achieved with a variety of reducing agents. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for reducing ketones and aldehydes. youtube.com For more robust reductions, or in cases where other functional groups might be sensitive to milder reagents, other hydridic reducing agents can be employed. The reduction of an aryl ketone to an arene can be accomplished through methods like the Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions. libretexts.org

The following table summarizes potential reduction reactions applicable to this compound derivatives, based on general principles of organic synthesis.

| Substrate Functional Group | Reagent(s) | Product Functional Group | Notes |

| Exocyclic Alkene | H₂, Pd/C | Alkane (Methyl) | Catalytic hydrogenation is a standard method for alkene reduction. libretexts.org |

| Ketone | NaBH₄, MeOH | Secondary Alcohol | A mild and selective method for ketone reduction. youtube.com |

| Ketone | LiAlH₄, then H₂O | Secondary Alcohol | A powerful reducing agent, less selective than NaBH₄. |

| Aryl Ketone | H₂, Pd/C | Alkylarene | Effective for reducing ketones adjacent to an aromatic ring. libretexts.org |

| Aryl Ketone | Zn(Hg), HCl | Alkylarene | Clemmensen reduction conditions are strongly acidic. libretexts.org |

| Nitro Group | H₂, Pd/C or Sn, HCl | Amine | Reduction of a nitro group to an amine is a common transformation. libretexts.org |

Protecting group chemistry is indispensable in the multistep synthesis of complex molecules, preventing unwanted reactions of sensitive functional groups. pressbooks.pub In the synthesis of this compound derivatives, which may contain various reactive sites, the judicious use of protecting groups is crucial.

A common functional group requiring protection during the synthesis of macrocycles is the ketone. acs.org Ketones are often protected as acetals, which are stable under basic and nucleophilic conditions. pressbooks.pubrsc.org The formation of a cyclic acetal (B89532) using a diol, such as ethylene glycol, in the presence of an acid catalyst is a frequently employed strategy. pressbooks.pub This acetal can be readily removed by acid-catalyzed hydrolysis once the desired transformations are complete. pressbooks.pub

Alcohols, which may be present as substituents on the cyclododecane ring, are also commonly protected. Silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, are popular choices due to their ease of installation and removal under specific conditions (e.g., fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride, TBAF).

The following table provides an overview of protecting groups relevant to the synthesis of functionalized this compound derivatives.

| Functional Group to Protect | Protecting Group | Protection Reagent(s) | Deprotection Reagent(s) | Stability |

| Ketone | Acetal (cyclic) | Ethylene glycol, H⁺ catalyst | H₃O⁺ | Stable to bases, nucleophiles, and reducing agents like LiAlH₄. pressbooks.pub |

| Alcohol | Silyl Ether (e.g., TBDMS) | TBDMS-Cl, Imidazole | TBAF or H⁺ | Stable to many oxidizing and reducing agents, and basic conditions. |

| Amine | Carbamate (e.g., Boc) | (Boc)₂O | Strong acid (e.g., TFA) | Stable to a wide range of non-acidic conditions. |

| Carboxylic Acid | Ester (e.g., Methyl) | CH₃OH, H⁺ catalyst | NaOH, then H₃O⁺ or LiOH | Stable to many non-nucleophilic and non-basic conditions. rsc.org |

Mechanistic Investigations of Methylidenecyclododecane Reactivity

Fundamental Reaction Mechanisms Involving the Methylidene Moiety

The exocyclic double bond of methylidenecyclododecane is the primary site of reactivity, undergoing several fundamental reaction types, including electrophilic additions, molecular rearrangements, and elimination reactions.

Electrophilic Addition Reactions to the Alkene

Electrophilic addition reactions are a characteristic feature of alkenes, and this compound is no exception. These reactions are initiated by the attack of an electrophile on the electron-rich π-bond of the methylidene group. libretexts.orglibretexts.orgpressbooks.pubyoutube.com The general mechanism proceeds in a stepwise fashion, commencing with the formation of a carbocation intermediate, which is subsequently attacked by a nucleophile. libretexts.orgpressbooks.pub

The regioselectivity of these additions typically follows Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms. In the case of this compound, this means the initial electrophilic attack occurs on the methylene (B1212753) carbon (CH2), leading to the formation of a more stable tertiary carbocation on the cyclododecyl ring. This carbocation is then susceptible to attack by a variety of nucleophiles.

Table 1: Examples of Electrophilic Addition Reactions to Alkenes

| Reagent (HX) | Electrophile (E+) | Nucleophile (Nu-) | Product |

|---|---|---|---|

| HBr | H+ | Br- | 1-bromo-1-methylcyclododecane |

| HCl | H+ | Cl- | 1-chloro-1-methylcyclododecane |

The rate of these reactions is influenced by the stability of the carbocation intermediate. Tertiary carbocations, such as the one formed from this compound, are significantly more stable than primary or secondary carbocations, thus facilitating the reaction. pressbooks.pub The reaction energy diagram for a typical electrophilic addition shows a two-step process with the formation of the carbocation as the rate-determining step. libretexts.org

Molecular Rearrangement Pathways

Carbocation intermediates, such as those formed during electrophilic addition to this compound, are susceptible to molecular rearrangements. These rearrangements occur to generate a more stable carbocation. libretexts.orgmasterorganicchemistry.com The primary driving forces for these rearrangements include the relief of ring strain and the formation of a more substituted, and therefore more stable, carbocation. chemistrysteps.com

In the context of the large cyclododecane (B45066) ring, transannular rearrangements, where a hydride or alkyl group shifts across the ring, can be a significant pathway. While less common than in smaller, more strained rings, the flexibility of the twelve-membered ring can allow for conformations that facilitate such shifts. For instance, a 1,2-hydride or 1,2-alkyl shift can occur if it leads to the formation of a more stable carbocationic center within the ring structure. libretexts.org Ring expansion or contraction is also a possibility in carbocation chemistry, driven by the desire to alleviate ring strain. libretexts.orgchemistrysteps.com For a large ring like cyclododecane, which is relatively strain-free, significant ring expansion or contraction is less probable compared to smaller cycloalkanes.

Elimination Reactions to Form Unsaturated Species

Elimination reactions provide a route to re-form double bonds or create new ones, leading to unsaturated products. indusuni.ac.inmsu.edulibretexts.orgmgscience.ac.insolubilityofthings.commasterorganicchemistry.comlumenlearning.comkhanacademy.orgmasterorganicchemistry.com In the context of this compound derivatives, such as a 1-halo-1-methylcyclododecane, treatment with a base can lead to the formation of either the starting material, this compound, or an endocyclic alkene, 1-methylcyclododecene.

These reactions can proceed through two primary mechanisms: the E1 (unimolecular) and E2 (bimolecular) pathways. indusuni.ac.inlumenlearning.com The E1 mechanism involves the formation of a carbocation intermediate, similar to the first step of an electrophilic addition, followed by deprotonation to form the alkene. indusuni.ac.inlumenlearning.com The E2 mechanism is a concerted process where the base removes a proton and the leaving group departs simultaneously. indusuni.ac.inlumenlearning.com

The regioselectivity of elimination reactions is often governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. masterorganicchemistry.com In the case of 1-halo-1-methylcyclododecane, this would favor the formation of the endocyclic 1-methylcyclododecene over the exocyclic this compound. The choice of base and reaction conditions can influence the product distribution. Bulky bases tend to favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance.

Oxidative Transformations of this compound

The electron-rich double bond of this compound is also a prime target for oxidative reactions. These transformations can lead to a variety of functionalized products, including epoxides and cleaved carbonyl compounds. ucla.edunih.govlibretexts.orglibretexts.org

Epoxidation Reactions and Detailed Mechanistic Studies

Epoxidation, the formation of a three-membered cyclic ether called an epoxide (or oxirane), is a key oxidative transformation of alkenes. saskoer.cawikipedia.orglibretexts.orgkhanacademy.orglibretexts.orgyoutube.comleah4sci.commasterorganicchemistry.comorganic-chemistry.orgresearchgate.net For this compound, this reaction involves the addition of an oxygen atom across the exocyclic double bond to form 1-oxa-2-methylidenespiro[2.11]dodecane.

The epoxidation of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is widely accepted to proceed through a concerted mechanism. youtube.comleah4sci.commasterorganicchemistry.com This means that all bond-forming and bond-breaking events occur in a single, synchronous step. youtube.comleah4sci.com The reaction is believed to pass through a cyclic transition state, often referred to as the "butterfly" transition state. wikipedia.org

In this transition state, the alkene's π-bond acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. Simultaneously, the lone pair on this oxygen atom attacks one of the alkene carbons, and a series of electron movements results in the formation of the epoxide ring and a carboxylic acid byproduct. leah4sci.com The concerted nature of this mechanism is supported by the stereospecificity of the reaction, where the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com

Computational studies and transition state analysis of alkene epoxidation have provided further insight into the concerted nature of the reaction. These studies often focus on the geometry and energy of the transition state, confirming a single energy barrier for the reaction pathway, which is characteristic of a concerted process.

Ozonolysis and Reductive Ozonolysis Mechanisms

The ozonolysis of this compound provides a method for the oxidative cleavage of the exocyclic double bond. The reaction proceeds through the well-established Criegee mechanism. libretexts.org

The mechanism involves the following steps:

1,3-Dipolar Cycloaddition: Ozone (O₃) acts as a 1,3-dipole and adds across the double bond of this compound to form a highly unstable primary ozonide, also known as a molozonide. quimicaorganica.orgutexas.edu

Cycloreversion: The molozonide rapidly rearranges via a retro-1,3-dipolar cycloaddition, cleaving to form two intermediates: a carbonyl compound (cyclododecanone) and a carbonyl oxide (formaldehyde oxide), also known as the Criegee intermediate. libretexts.orgquimicaorganica.org

Second 1,3-Dipolar Cycloaddition: The cyclododecanone (B146445) and the formaldehyde oxide then recombine in a different orientation through another 1,3-dipolar cycloaddition to form a more stable secondary ozonide (a 1,2,4-trioxolane). quimicaorganica.org

Following the formation of the ozonide, a workup step is performed. In reductive ozonolysis , a mild reducing agent is added to cleave the ozonide without further oxidation of the products. Common reducing agents include zinc dust (in acetic acid) or dimethyl sulfide (DMS). libretexts.org This workup cleaves the ozonide to yield two carbonyl compounds: cyclododecanone and formaldehyde .

| Reaction Step | Intermediate/Product | Reagents |

| Ozonolysis | Secondary Ozonide | 1. O₃ |

| Reductive Workup | Cyclododecanone, Formaldehyde | 2. Zn/CH₃COOH or (CH₃)₂S |

Formation Pathways of Other Oxygenated Derivatives

Beyond epoxidation and ozonolysis, other oxygenated derivatives of this compound can be synthesized through various oxidation reactions.

Syn-Dihydroxylation: This reaction introduces two hydroxyl groups onto the same face of the double bond, yielding methylenecyclododecane-1,1-diol. This can be achieved using oxidizing agents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.org The mechanism with OsO₄ involves the concerted addition of the oxidant to the alkene to form a cyclic osmate ester. wikipedia.org Subsequent hydrolysis of this intermediate cleaves the osmium-oxygen bonds to release the vicinal diol with syn-stereochemistry. wikipedia.org

Allylic Oxidation: This reaction introduces an oxygen functional group at the allylic position (the carbon adjacent to the double bond). Selenium dioxide (SeO₂) is a classic reagent for this transformation. adichemistry.com The mechanism involves an initial ene reaction between the alkene and SeO₂, followed by a libretexts.orgwikipedia.org-sigmatropic rearrangement. nih.govresearchgate.net Hydrolysis of the resulting selenium-containing intermediate yields an allylic alcohol. For this compound, this would result in the formation of (2-methylidenecyclododecyl)methanol. Further oxidation of the allylic alcohol can yield the corresponding α,β-unsaturated aldehyde. adichemistry.comchemtube3d.com

Reductive Transformations of this compound

Hydrogenation Studies and Related Mechanistic Aspects

The reduction of the exocyclic double bond in this compound to a single bond is typically achieved through catalytic hydrogenation. This process converts this compound into methylcyclododecane.

The reaction is a heterogeneous process that takes place on the surface of a solid metal catalyst. libretexts.org Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and nickel (Ni). researchgate.net The mechanism involves the following key steps:

Adsorption: Both the hydrogen gas (H₂) and the this compound are adsorbed onto the surface of the metal catalyst. This process weakens the H-H bond and the π-bond of the alkene.

Hydrogen Addition: The adsorbed hydrogen atoms are transferred sequentially to the carbons of the double bond.

Desorption: The resulting saturated product, methylcyclododecane, has a lower affinity for the catalyst surface and desorbs back into the solution.

A significant mechanistic aspect of catalytic hydrogenation is its stereochemistry. The addition of both hydrogen atoms typically occurs on the same face of the double bond, a process known as syn-addition . researchgate.net This is because the alkene is adsorbed onto the flat catalyst surface, and the hydrogens are delivered from the surface to that same face before the molecule can desorb.

| Reaction | Reactant | Product | Catalysts | Key Mechanistic Feature |

| Catalytic Hydrogenation | This compound | Methylcyclododecane | Pd/C, PtO₂, Ni | Syn-addition on catalyst surface |

Polymerization and Oligomerization Studies of this compound

The polymerization of this compound, a 1,1-disubstituted alkene, presents significant mechanistic challenges primarily due to steric hindrance. The presence of the large cyclododecyl group and a methyl group (implicit in the methylene structure) on the same olefinic carbon sterically encumbers the double bond, making it difficult for the monomer to approach the active center of a growing polymer chain.

Cationic Polymerization: This method is a potential pathway for polymerizing alkenes with electron-donating groups that can stabilize a carbocation intermediate. wikipedia.org Initiation with a strong acid could protonate the double bond of this compound to form a stable tertiary carbocation. However, the subsequent propagation step, where another sterically hindered monomer molecule must act as a nucleophile to attack this carbocation, would have a very high activation energy. utexas.edu This steric repulsion often leads to termination or chain transfer reactions being favored over propagation, resulting in the formation of only low molecular weight oligomers rather than long-chain polymers. iupac.org

Ziegler-Natta Polymerization: Ziegler-Natta catalysts, typically based on titanium compounds combined with organoaluminum co-catalysts, are highly effective for polymerizing 1-alkenes like ethylene (B1197577) and propylene. wikipedia.orgbehinpolymerco.com These catalysts operate via a coordination-insertion mechanism. While some modified Ziegler-Natta systems and metallocene catalysts have shown effectiveness in copolymerizing ethylene with sterically hindered monomers, the homopolymerization of a bulky 1,1-disubstituted alkene like this compound remains exceptionally difficult. nih.gov The catalyst's active site may be too sterically crowded to accommodate the insertion of successive monomer units.

Ring-Opening Metathesis Polymerization (ROMP) Research

Currently, there is no specific research available in the public domain detailing the Ring-Opening Metathesis Polymerization (ROMP) of this compound. ROMP is a powerful polymerization technique primarily driven by the release of ring strain in cyclic olefins. Given that this compound is an exocyclic olefin with a large, flexible twelve-membered ring, the inherent ring strain is expected to be low. This low ring strain would likely make it a poor candidate for traditional ROMP, as the thermodynamic driving force for polymerization would be minimal.

For a hypothetical ROMP of a related endocyclic dodecene, the general mechanism would involve a metal alkylidene catalyst initiating the cleavage of the double bond within the ring and subsequently forming a new metal alkylidene species that propagates by reacting with subsequent monomer units.

Table 1: Hypothetical Catalysts for ROMP of a Cyclododecene Derivative

| Catalyst Type | Potential Suitability for Large Rings | Considerations |

| Grubbs Catalysts (Ru-based) | Generally tolerant of various functional groups and ring sizes. | The low ring strain of a dodecene ring might lead to a slow or inefficient polymerization. |

| Schrock Catalysts (Mo- or W-based) | Highly active, often used for less strained cyclic olefins. | Sensitivity to functional groups and impurities could be a challenge. |

Chain-Growth Polymerization Mechanisms and Kinetics

Specific studies on the chain-growth polymerization mechanisms and kinetics of this compound are not found in the surveyed literature. In a theoretical chain-growth polymerization, an initiator would add to the double bond of this compound, creating a reactive center (radical, cation, or anion) on the terminal carbon. This reactive center would then propagate by adding to the double bond of subsequent monomer units.

The kinetics of such a polymerization would depend on several factors, including the type of initiation (radical, cationic, anionic), the reactivity of the propagating species, and steric hindrance from the large cyclododecyl group. The rate of polymerization (R_p) would generally be described by the equation:

R_p = k_p[M][P*]

where k_p is the rate constant for propagation, [M] is the monomer concentration, and [P*] is the concentration of the active propagating species.

Alternating Copolymerization Studies (via Epoxide Intermediates)

There is no available research on the alternating copolymerization of this compound, specifically via epoxide intermediates. This type of copolymerization would first require the epoxidation of the methylidene group to form 1,1-(epoxy)methylenecyclododecane. This epoxide could then potentially undergo alternating copolymerization with a cyclic anhydride, for example, catalyzed by a Lewis acid.

The mechanism would involve the coordination of the Lewis acid to the epoxide, making it more susceptible to nucleophilic attack by the ring-opened anhydride. The resulting species would then attack another epoxide, leading to an alternating sequence. The feasibility and success of such a reaction would depend on the relative reactivities of the epoxide and the anhydride under the chosen catalytic conditions.

Advanced Catalytic Transformations

Selective Catalysis for Functionalization

While general methods for the selective catalytic functionalization of alkenes are well-developed, specific applications to this compound are not documented. Theoretical approaches to functionalize the exocyclic double bond could include:

Epoxidation: Using reagents like m-CPBA or a catalytic system such as a titanium-salen complex with an oxidant.

Hydroformylation: Introducing a formyl group using a rhodium or cobalt catalyst in the presence of syngas (CO/H₂).

Wacker-type Oxidation: Conversion of the terminal alkene to a methyl ketone using a palladium catalyst in the presence of an oxidant.

The selectivity of these reactions would be crucial to avoid reactions at the allylic positions of the cyclododecane ring.

Table 2: Potential Catalytic Functionalizations of this compound

| Reaction | Catalyst System | Potential Product |

| Epoxidation | m-CPBA | 1,1-(Epoxy)methylenecyclododecane |

| Hydroformylation | Rh(acac)(CO)₂ / PPh₃ | 2-Cyclododecylacetaldehyde |

| Wacker Oxidation | PdCl₂ / CuCl₂ / O₂ | Cyclododecyl methyl ketone |

Cross-Metathesis Reactions and Applications

No specific studies on the cross-metathesis of this compound are present in the reviewed literature. Cross-metathesis involves the reaction of two different alkenes to form new alkene products. This compound, being a terminal alkene, could theoretically undergo cross-metathesis with other alkenes in the presence of a metathesis catalyst, such as a Grubbs or Schrock catalyst.

For example, a reaction with a simple alkene like ethylene (ethenolysis) could potentially lead to the formation of 1,13-tetradecadiene, though this would be an entropically disfavored process. A more likely application would be the cross-metathesis with a functionalized alkene to introduce a specific functional group. The success of such a reaction would depend on the relative reactivities of the two alkene partners and the choice of catalyst to minimize homodimerization of this compound.

Theoretical and Computational Chemistry Applied to Methylidenecyclododecane

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms and energy profiles of chemical reactions. However, no specific DFT studies on the reaction pathways involving methylidenecyclododecane could be located. Research in this area would be necessary to understand the thermodynamics and kinetics of reactions such as epoxidation, hydrogenation, or polymerization.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The large and flexible 12-membered ring of this compound suggests a complex conformational landscape. Molecular dynamics (MD) simulations would be the appropriate methodology to explore the various accessible conformations, their relative energies, and the pathways for interconversion. Such simulations could also shed light on intermolecular interactions in the liquid phase or within a crystal lattice. However, no specific MD studies focused on this compound have been identified.

Predictive Modeling for Novel Derivatives and Catalytic Systems

Predictive modeling, often employing machine learning or quantitative structure-activity relationship (QSAR) approaches, can be used to design novel derivatives of a compound with desired properties or to develop optimal catalytic systems. This requires a substantial dataset of known derivatives and their properties or extensive computational screening. The foundational computational data for this compound required for such predictive modeling is currently absent from the scientific literature.

Advanced Analytical Methodologies for Characterization and Process Monitoring of Methylidenecyclododecane Research

Chromatographic Techniques for Purity, Impurity Profiling, and Quantitative Analysis

Chromatography is an indispensable tool in the pharmaceutical and chemical industries for separating, identifying, and quantifying the components of a mixture. For Methylidenecyclododecane, various chromatographic techniques are utilized to ensure its quality and consistency.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. The development of a robust and reliable HPLC method is fundamental for accurate purity assessment and impurity profiling. researchgate.netchromatographyonline.com

A systematic approach to HPLC method development for this compound involves the careful selection and optimization of several key parameters to achieve the desired separation. nih.gov The selection of a suitable stationary phase, or column, is the first and most critical step. chromatographyonline.com For a non-polar compound such as this compound, a reversed-phase column, like a C18, is typically the preferred choice. The mobile phase, usually a mixture of an organic solvent such as acetonitrile (B52724) or methanol (B129727) and water, is optimized to control the retention and elution of the compound. nih.gov Detection can be achieved using a UV detector if the compound possesses a suitable chromophore, or a universal detector like a Refractive Index Detector (RID) for compounds without significant UV absorbance.

Once a method is established, it can be employed for purity determination by comparing the peak area of this compound to the total area of all detected peaks. rsc.org Impurity profiling, which aims to detect, identify, and quantify impurities, often requires more sophisticated approaches like gradient elution to separate compounds with a wide range of chemical properties. ijprajournal.comijprajournal.comrroij.com For quantitative analysis, a calibration curve is generated using standards of known concentration to accurately determine the amount of this compound in a sample. mdpi.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for non-polar analytes. |

| Mobile Phase | Acetonitrile/Water (90:10, v/v) | Offers appropriate polarity for elution of the non-polar target compound. |

| Flow Rate | 1.0 mL/min | A standard flow rate that balances analysis time with separation efficiency. |

| Column Temperature | 30 °C | Maintained to ensure consistent and reproducible retention times. |

| Detector | Refractive Index Detector (RID) | Suitable for detecting compounds with no UV chromophore. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC to ensure sharp peaks. |

| Sample Preparation | Dissolved in Isopropanol | A solvent that provides good solubility for the analyte and is compatible with the mobile phase. |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is the method of choice for the analysis of volatile and semi-volatile compounds. While this compound itself has a relatively high boiling point, GC is highly applicable for the analysis of volatile impurities, such as residual solvents from the manufacturing process. Headspace GC, where the vapor above a sample is analyzed, is a common technique for this purpose as it avoids the introduction of non-volatile matrix components into the GC system.

In instances where direct GC analysis of this compound is desired, derivatization can be employed. This involves a chemical reaction to convert the analyte into a more volatile and thermally stable derivative, making it more amenable to GC analysis.

Table 2: Typical GC Conditions for Volatile Impurity Analysis in this compound

| Parameter | Condition | Purpose |

| Column | DB-1, 30 m x 0.25 mm ID, 0.25 µm film | A non-polar column suitable for the separation of a wide range of volatile organic compounds. |

| Carrier Gas | Helium at 1.2 mL/min | An inert gas that carries the sample through the column. |

| Inlet Temperature | 250 °C | Ensures the rapid and complete vaporization of the injected sample. |

| Oven Temperature Program | 40 °C for 5 min, ramp to 250 °C at 15 °C/min | A temperature gradient to separate compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) at 280 °C | A sensitive detector for organic compounds. |

| Injection Mode | Split (100:1) | A portion of the injected sample is directed to the column, preventing overloading. |

Supercritical Fluid Chromatography (SFC) for Chiral Resolution and Separation

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC has emerged as a powerful technique for chiral separations, which would be necessary if this compound were to possess stereoisomers that require separation. chromatographyonline.comresearchgate.net

The advantages of SFC include faster analysis times due to the low viscosity of the mobile phase and reduced consumption of organic solvents, making it a more environmentally friendly "green" technology. afmps.beymc.eu Chiral SFC method development focuses on screening different chiral stationary phases (CSPs) to find the one that provides the best separation of the enantiomers. chromatographyonline.comnih.gov

Mass Spectrometry (MS) for Structural Elucidation and Trace Component Analysis

Mass Spectrometry (MS) is an analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. pittcon.org

For the structural elucidation of this compound, the molecule is ionized, and the resulting molecular ion and its fragment ions are detected. The fragmentation pattern serves as a molecular fingerprint that can be interpreted to deduce the compound's structure. chemguide.co.uklibretexts.orgwikipedia.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the molecule and its fragments.

The high sensitivity of mass spectrometry makes it ideal for the analysis of trace components. ucdavis.edu When coupled with a separation technique such as HPLC (LC-MS) or GC (GC-MS), it becomes a powerful tool for the identification and quantification of impurities at very low levels. ijprajournal.comverdeanalitica.com.br

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment |

| 180 | [C₁₃H₂₄]⁺ (Molecular Ion) |

| 165 | [C₁₂H₂₁]⁺ (Loss of CH₃) |

| 152 | [C₁₁H₂₀]⁺ (Loss of C₂H₄) |

| 137 | [C₁₀H₁₇]⁺ (Loss of C₃H₇) |

| 123 | [C₉H₁₅]⁺ (Loss of C₄H₉) |

| 97 | [C₇H₁₃]⁺ (Characteristic cycloalkane fragment) |

| 83 | [C₆H₁₁]⁺ (Characteristic cycloalkane fragment) |

Advanced Spectroscopic Characterization Methods in Research Context

Spectroscopic techniques are employed to probe the chemical structure of molecules by observing their interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and unambiguous technique for the structural elucidation of organic molecules. epfl.ch It provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, the two protons on the exocyclic double bond would appear as distinct signals in the olefinic region of the spectrum. The protons on the large cyclododecane (B45066) ring would likely give rise to a complex multiplet in the aliphatic region.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C =CH₂ | 140-150 |

| C=C H₂ | 105-115 |

| Ring carbons adjacent to the double bond | 30-40 |

| Other ring carbons | 20-30 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the functional group analysis of this compound. These methods probe the vibrational modes of molecules, providing a unique spectral fingerprint based on the molecule's structure. For this compound, the key functional groups are the exocyclic carbon-carbon double bond (C=C) and the carbon-hydrogen bonds on both sp² (vinylic) and sp³ (aliphatic) hybridized carbons within the dodecane (B42187) ring.

In IR spectroscopy, the absorption of infrared radiation is measured, while Raman spectroscopy measures the inelastically scattered light from a monochromatic source, such as a laser. uma.es While both are vibrational techniques, they are governed by different selection rules. IR absorption requires a change in the dipole moment during a vibration, whereas Raman scattering requires a change in the polarizability. Consequently, the non-polar and symmetric C=C double bond stretch in this compound is expected to produce a strong and easily identifiable signal in the Raman spectrum but a weaker signal in the IR spectrum. Conversely, C-H stretching vibrations are typically strong in IR spectra. wikipedia.org

The characteristic vibrational frequencies for this compound can be predicted based on its structural components. The primary bands of interest include the C-H stretching of the methylene (B1212753) (=CH₂) group, the C-H stretching of the cyclododecane ring (-(CH₂)₁₁-), the C=C stretching of the exocyclic double bond, and various bending modes. The IR spectrum of a cycloalkane is generally similar to that of an acyclic alkane, characterized by strong C-H stretching bands just below 3000 cm⁻¹ and CH₂ scissoring vibrations around 1465 cm⁻¹. quimicaorganica.org The presence of the alkene functionality introduces key additional bands.

Table 1: Predicted Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| =C-H (vinylic) | Stretching | 3080 - 3020 | Medium | Medium |

| C-H (aliphatic) | Stretching | 2960 - 2850 | Strong | Strong |

| C=C (exocyclic) | Stretching | 1660 - 1640 | Weak to Medium | Strong |

| -CH₂- (ring) | Scissoring (Bending) | ~1465 | Medium | Medium |

| =CH₂ | Out-of-Plane Bending | 915 - 885 | Strong | Weak |

This interactive table summarizes the key expected vibrational frequencies for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, typically from 200 to 800 nm. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The part of a molecule responsible for this absorption is known as a chromophore. uomustansiriyah.edu.iq

The primary chromophore in this compound is the isolated carbon-carbon double bond (C=C). This functionality gives rise to a π → π* electronic transition, where an electron from a π bonding orbital is promoted to a π* antibonding orbital. For non-conjugated alkenes, this transition requires a high amount of energy, corresponding to light of a short wavelength. msu.edu The maximum absorbance (λ_max) for an isolated alkene like this compound is typically well below 200 nm. uomustansiriyah.edu.iqmsu.edu

As standard laboratory UV-Vis spectrophotometers generally operate above 200 nm, this compound is not expected to exhibit significant absorbance. Therefore, UV-Vis spectroscopy is of limited use for the direct characterization or quantification of the pure compound itself. However, it becomes a powerful tool for detecting the presence of conjugated impurities. If impurities containing conjugated systems (e.g., dienes or aromatic compounds) are present in a sample of this compound, they will absorb light at longer wavelengths (>200 nm), making UV-Vis an effective method for purity analysis. msu.edu The extension of conjugation lowers the energy gap for the π → π* transition, shifting the λ_max to longer wavelengths (a bathochromic shift). docbrown.info

Table 2: Effect of Conjugation on UV-Vis Absorption (λ_max)

| Compound | Structure | Conjugation | Approx. λ_max (nm) |

|---|---|---|---|

| Ethene | H₂C=CH₂ | None (Isolated) | ~170 |

| 1,3-Butadiene | H₂C=CH-CH=CH₂ | Two C=C bonds | ~217 |

| 1,3,5-Hexatriene | H₂C=CH-CH=CH-CH=CH₂ | Three C=C bonds | ~258 |

This interactive table illustrates how increasing conjugation shifts the wavelength of maximum absorbance to values within the detectable range of UV-Vis spectroscopy.

Strategic Development and Validation of Research Analytical Methods

The strategic development and validation of analytical methods are critical for ensuring the reliability, accuracy, and reproducibility of data in the research and manufacturing of this compound. These processes are governed by internationally recognized standards, such as the guidelines from the International Council for Harmonisation (ICH), specifically ICH Q14 (Analytical Procedure Development) and Q2(R2) (Validation of Analytical Procedures). amsbiopharma.comgmp-compliance.orgich.org The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose. ich.org

The development process begins with defining the Analytical Target Profile (ATP), which outlines the method's objectives, including the analyte, the required specificity, accuracy, and precision. europa.eu A risk-based approach is then used to identify and understand the analytical procedure parameters that could impact performance. europa.eu The validation of a method involves evaluating a set of key performance characteristics. demarcheiso17025.com

Key Validation Parameters (ICH Q2(R2))

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. amsbiopharma.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of test results obtained by the method to the true value.

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Optimization for Reaction Conversion and Selectivity Monitoring

A common and efficient synthetic route to this compound is the Wittig reaction, which involves the reaction of Cyclododecanone (B146445) with a phosphorus ylide, such as methylidenetriphenylphosphorane (Ph₃P=CH₂). organic-chemistry.org Monitoring the progress of this reaction is essential for process optimization, determining reaction endpoints, and maximizing yield and selectivity.

High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for this purpose. Although this compound itself does not absorb strongly in the UV range, its precursor, Cyclododecanone, possesses a carbonyl group (C=O). The carbonyl group undergoes a weak n → π* transition, typically absorbing in the 270-300 nm region, which is detectable by a standard HPLC-UV system. masterorganicchemistry.com

An analytical method can be developed to separate the reactant (Cyclododecanone) from the product (this compound) and byproduct (Triphenylphosphine oxide). By taking aliquots from the reaction mixture at various time points and analyzing them via HPLC, the reaction conversion can be calculated by monitoring the disappearance of the Cyclododecanone peak and the appearance of the product peak (if a suitable detector like a charged aerosol detector or mass spectrometer is used) or by using an internal standard for quantification.

Table 3: Hypothetical HPLC Data for Monitoring Wittig Reaction Conversion

| Time (hours) | Cyclododecanone Peak Area | This compound Peak Area | % Conversion |

|---|---|---|---|

| 0 | 500,000 | 0 | 0% |

| 1 | 350,000 | 145,000 | 30% |

| 2 | 200,000 | 290,000 | 60% |

| 4 | 50,000 | 435,000 | 90% |

| 6 | < 5,000 (Below LOQ) | 480,000 | >99% |

This interactive table provides an illustrative example of how HPLC peak area data can be used to track the progress of the synthesis of this compound.

Impurity Identification and Quantification in Synthetic Pathways

The identification and quantification of impurities are a critical aspect of quality control in the synthesis of this compound. Impurities can arise from starting materials, intermediates, byproducts of side reactions, or degradation products. thieme-connect.de According to ICH guidelines, impurities present above a certain threshold (e.g., 0.10%) must be identified, quantified, and reported. europa.eu

In the context of the Wittig synthesis of this compound, several potential impurities can be anticipated:

Unreacted Starting Materials: Residual Cyclododecanone or the phosphonium (B103445) salt used to generate the ylide.

Reaction Byproducts: Triphenylphosphine (B44618) oxide is a stoichiometric byproduct of the Wittig reaction. libretexts.org

Side-Reaction Products: Impurities can arise from the basic conditions used to generate the ylide, potentially causing self-condensation of the Cyclododecanone starting material.

A combination of chromatographic and spectroscopic techniques is employed for impurity profiling. HPLC with a UV detector is suitable for quantifying known impurities and detecting unknown ones. For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. LC-MS provides the molecular weight of the impurity and, through tandem MS (MS/MS), its fragmentation pattern, which helps in deducing the structure.

Table 4: Strategy for Impurity Profiling in this compound Synthesis

| Potential Impurity | Origin | Analytical Strategy |

|---|---|---|

| Cyclododecanone | Unreacted starting material | HPLC-UV for quantification |

| Methyltriphenylphosphonium Salt | Unreacted ylide precursor | HPLC with charged aerosol detection or LC-MS |

| Triphenylphosphine oxide | Reaction byproduct | HPLC-UV for quantification |

| Cyclododecanone Dimer | Aldol side reaction | LC-MS for identification (MW determination) and quantification |

This interactive table outlines a strategic approach to identifying and quantifying potential impurities in the synthesis of this compound.

Enantiomeric Purity Determination in Asymmetric Synthesis

The structure of this compound itself is achiral. However, the principles of enantiomeric purity determination would become highly relevant if a chiral center were present on the cyclododecane ring, or if an asymmetric synthesis was employed that utilized a chiral catalyst leading to a chiral product or intermediate. For instance, if a substituted cyclododecanone was used as a precursor, the resulting methylidenecycloalkane could be chiral.

In such a hypothetical scenario, a crucial step would be to determine the enantiomeric purity or enantiomeric excess (% ee) of the product. Enantiomeric excess is a measure of the purity of a chiral sample, indicating how much of one enantiomer is present in excess of the other. openochem.org

The most common and reliable technique for determining enantiomeric purity is chiral chromatography, particularly chiral HPLC. openochem.orgheraldopenaccess.us This method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound. These differential interactions cause the enantiomers to travel through the column at different rates, resulting in their separation and the appearance of two distinct peaks in the chromatogram. The % ee can then be calculated from the relative areas of the two peaks.

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100%

Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Table 5: Illustrative Chiral HPLC Data for a Hypothetical Chiral Analog

| Enantiomer | Retention Time (min) | Peak Area |

|---|---|---|

| Enantiomer 1 (R) | 8.5 | 97,500 |

| Enantiomer 2 (S) | 9.2 | 2,500 |

| Calculated % ee | - | - |

| 95% |

This interactive table shows hypothetical data from a chiral HPLC separation, used to calculate the enantiomeric excess of a chiral compound.

Applications and Advanced Materials Research Involving Methylidenecyclododecane

Role as a Key Intermediate and Building Block in Complex Organic Synthesis

The twelve-carbon macrocyclic framework is a crucial structural motif in a class of high-value fragrance compounds known as macrocyclic musks. illinois.edu Compounds like Muscone (3-methylcyclopentadecanone) and Civetone possess large rings that are essential for their characteristic odor. The synthesis of these complex molecules often relies on the availability of versatile macrocyclic starting materials. illinois.edursc.org Cyclododecanone (B146445), a closely related ketone, is a well-established precursor in this field, often derived from the trimerization of 1,3-butadiene. illinois.edu

Methylidenecyclododecane serves as a functionalized building block that can be elaborated into more complex structures. The exocyclic double bond provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups. This reactivity makes it a valuable intermediate for multi-step synthetic sequences aimed at producing complex target molecules, including structurally novel analogues of macrocyclic musks. nih.gov The strategic transformations can introduce heteroatoms or new carbon-carbon bonds, essential for constructing intricate molecular architectures.

Below is a conceptual table outlining potential synthetic transformations of this compound, illustrating its role as a versatile intermediate.

| Starting Material | Reagents/Conditions | Product Type | Potential Application |

| This compound | 1. O₃; 2. Me₂S | Cyclododecanone | Precursor for musks, polymers |

| This compound | m-CPBA or other peroxy acids | 1-Oxaspiro[2.11]tetradecane | Intermediate for ring-opening reactions |

| This compound | 1. BH₃·THF; 2. H₂O₂, NaOH | (Cyclododecyliden)methanol | Precursor for esters and ethers |

| This compound | OsO₄, NMO | 1-(hydroxymethyl)cyclododecan-1-ol | Diol building block for polyesters |

Integration into Novel Polymeric Materials Development

The unique combination of a reactive olefin and a large aliphatic ring makes this compound an intriguing monomer for the development of new polymeric materials with tailored properties.

This compound can be considered for use in polymerization reactions, particularly those involving olefins. One of the most powerful techniques for polymerizing cyclic olefins is Ring-Opening Metathesis Polymerization (ROMP). researchgate.netyoutube.com This method is driven by the release of ring strain in the monomer. youtube.com Highly strained rings, such as those found in norbornene derivatives, undergo ROMP readily. nih.gov

However, large rings like the 12-membered cyclododecane (B45066) ring possess significantly less ring strain compared to smaller rings. youtube.com Consequently, the thermodynamic driving force for the ROMP of a monomer like this compound is low, making it a challenging candidate for homopolymerization via this mechanism.

| Ring System | Ring Strain (kcal/mol) | Polymerizability via ROMP |

| Cyclobutene | ~29 | High |

| Cyclopentene | ~5 | Moderate |

| Cyclohexene | ~1 | Very Low / Unfavorable |

| Cyclooctene | ~7 | High |

| Cyclododecane | ~3-4 | Low |

Data is approximate and serves for comparative purposes.

Despite the challenge in homopolymerization, this compound holds promise as a comonomer in the synthesis of specialty polymers. dow.com Its incorporation into polymer chains alongside more reactive monomers can be used to precisely tune the properties of the final material. The large, flexible, and hydrophobic cyclododecyl group can act as a "soft" segment, potentially lowering the glass transition temperature (Tg), increasing solubility in nonpolar solvents, and modifying the mechanical properties of the resulting copolymer. nsf.govsyensqo.com

The synthesis of polymers with complex, non-linear architectures (e.g., star polymers, brush/comb polymers) is a frontier in materials science, enabling the creation of materials with highly specialized functions. nih.gov Functional polymers can be prepared by polymerizing monomers that already contain the desired functional groups or by post-polymerization modification. nih.govklinger-lab.de

This compound can be a valuable component in strategies to create such complex architectures. The exocyclic double bond is a key feature that can be leveraged in several ways:

Pre-functionalization: The double bond can be chemically modified prior to polymerization (e.g., converted to an epoxide or a diol). This functionalized macrocyclic monomer can then be polymerized to create a linear chain with regularly spaced reactive side groups.

Post-polymerization Modification: If this compound is incorporated into a copolymer, the unreacted double bonds along the polymer backbone serve as latent functional sites. These sites can be subsequently modified through "grafting-onto" or "grafting-from" approaches to attach other polymer chains, resulting in the formation of densely functionalized brush or comb polymers. nsf.gov This approach allows for the construction of sophisticated macromolecular structures from a simple macrocyclic precursor. klinger-lab.de

Supramolecular Chemistry and Self-Assembly Studies of this compound Systems

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent intermolecular forces. rug.nlnih.gov Key areas include molecular recognition, host-guest interactions, and the self-assembly of molecules into larger, ordered structures. nih.gov

Host-guest chemistry involves the binding of a smaller "guest" molecule within a cavity or binding site of a larger "host" molecule. mdpi.commdpi.com Effective host molecules, such as cyclodextrins, calixarenes, and cucurbiturils, possess well-defined, pre-organized cavities and specific functional groups that facilitate selective binding of guests through interactions like hydrogen bonding, hydrophobic effects, or π-π stacking. mdpi.commdpi.comnih.gov

This compound, being a flexible, nonpolar hydrocarbon, lacks the specific structural features required to act as an effective host or a guest in highly selective supramolecular systems. Its conformational flexibility prevents the formation of a persistent, well-defined cavity necessary for molecular encapsulation, and it does not possess strong recognition sites (e.g., hydrogen bond donors/acceptors) to engage in strong, directional binding with complementary partners. researchgate.net Consequently, it is not a primary focus of research in the field of host-guest chemistry.

The development of advanced supramolecular architectures and functional biomaterials relies on the principle of molecular self-assembly, where molecules spontaneously organize into well-defined structures driven by specific non-covalent interactions. researchgate.netbeilstein-journals.org These interactions allow for the "programming" of molecules to form complex and often stimuli-responsive materials.

The chemical structure of this compound is not conducive to the formation of such complex, ordered supramolecular assemblies. The dominant intermolecular forces it can engage in are weak and non-directional van der Waals interactions. It lacks the capacity for strong, directional interactions like hydrogen bonding or π-π stacking, which are fundamental to building robust supramolecular polymers, gels, and biomaterials. researchgate.net Therefore, there is no significant body of research focused on using this compound as a primary building block for the development of supramolecular architectures or biomaterials.

Future Perspectives and Emerging Research Avenues for Methylidenecyclododecane

Development of Novel and Highly Efficient Synthetic Strategies

The efficient and selective synthesis of methylidenecyclododecane is the gateway to unlocking its full potential. While classic olefination reactions, such as the Wittig reaction, provide a foundational approach, future research will likely focus on more sophisticated and sustainable methods. The Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide, is a well-established method for forming carbon-carbon double bonds. In the context of this compound, this would involve the reaction of cyclododecanone (B146445) with a methylenetriphenylphosphorane (B3051586). organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com